Cas no 61699-73-8 (3-Cyclobutene-1,2-dione, 3-butoxy-4-ethoxy-)

3-Cyclobutene-1,2-dione, 3-butoxy-4-ethoxy- structure
61699-73-8 structure
Product Name:3-Cyclobutene-1,2-dione, 3-butoxy-4-ethoxy-
CAS No:61699-73-8
MF:C10H14O4
MW:198.215763568878
CID:469440
PubChem ID:71393226
Update Time:2025-04-19

3-Cyclobutene-1,2-dione, 3-butoxy-4-ethoxy- Chemical and Physical Properties

Names and Identifiers

    • 3-Cyclobutene-1,2-dione, 3-butoxy-4-ethoxy-
    • 3-butoxy-4-ethoxycyclobut-3-ene-1,2-dione
    • DTXSID50815000
    • 61699-73-8
    • Inchi: 1S/C10H14O4/c1-3-5-6-14-10-8(12)7(11)9(10)13-4-2/h3-6H2,1-2H3
    • InChI Key: NZEFKVJHQYTUPN-UHFFFAOYSA-N
    • SMILES: O(C1C(C(C=1OCC)=O)=O)CCCC

Computed Properties

  • Exact Mass: 198.08922
  • Monoisotopic Mass: 198.08920892g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 6
  • Complexity: 278
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 52.6Ų

Experimental Properties

  • PSA: 52.6

3-Cyclobutene-1,2-dione, 3-butoxy-4-ethoxy- Related Literature

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